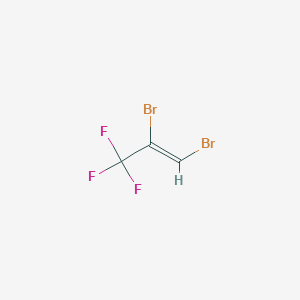

1,2-Dibromo-3,3,3-trifluoropropene

Vue d'ensemble

Description

1,2-Dibromo-3,3,3-trifluoropropene is a chemical compound with the molecular formula C3H2BrF3. It is a colorless liquid with a molecular weight of approximately 174.95 g/mol . This compound has found applications as a fire extinguishing agent in confined spaces due to its fire suppression efficiency .

Synthesis Analysis

2-Bromo-3,3,3-trifluoropropene can be synthesized through various methods. One practical strategy involves the three-component coupling of environmentally friendly and large-tonnage industrial feedstock 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides . This approach allows for the regioselective synthesis of 3-trifluoromethylpyrazoles.

Molecular Structure Analysis

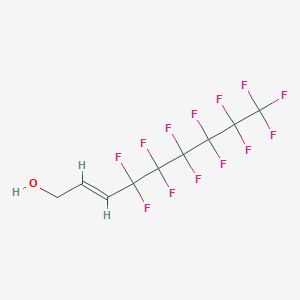

The molecular formula of 1,2-dibromo-3,3,3-trifluoropropene is C3H2BrF3, and its molecular weight is approximately 174.95 g/mol . The compound consists of a central propene unit with two bromine atoms and three fluorine atoms attached .

Chemical Reactions Analysis

In terms of chemical reactions, 2-bromo-3,3,3-trifluoropropene serves as a versatile reagent. It has been used in various synthetic processes, including addition reactions, cross-coupling reactions, cycloaddition, SN2’ reactions, and Stetter reactions, leading to the construction of various fluorinated organic compounds .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Fire Extinguishing Agent

As a new kind of Halon replacement, 1,2-Dibromo-3,3,3-trifluoropropene (also known as 2-BTP) is finding application as a fire extinguishing agent in confined spaces . It’s used due to its effectiveness in suppressing fires.

Atmospheric Degradation Studies

The compound is subject to atmospheric degradation studies to assess its environmental impact . Kinetic and product studies of its degradation in the atmospheric environment are performed, providing detailed information on the atmospheric chemistry of 2-BTP .

Laboratory Chemicals

1,2-Dibromo-3,3,3-trifluoropropene is used in the manufacture of laboratory chemicals . It’s a key ingredient in the production of various substances used in scientific research and development .

Life Science Research

The compound is used in life science research solutions . It’s used in various fields such as cell biology, genomics, and proteomics .

Foam Blowing Agent

Although not directly mentioned for 1,2-Dibromo-3,3,3-trifluoropropene, similar compounds like trans-1-chloro-3,3,3-trifluoropropene (R1233zd(E)) have been developed as new foam blowing agents . It’s plausible that 1,2-Dibromo-3,3,3-trifluoropropene could have similar applications.

Refrigerant in Chillers

Again, similar compounds like R1233zd(E) have been used as new refrigerants in chillers . Given the similarities, 1,2-Dibromo-3,3,3-trifluoropropene might also be used in this application.

Mécanisme D'action

Target of Action

1,2-Dibromo-3,3,3-trifluoropropene primarily targets the atmospheric environment where it is used as a fire extinguishing agent . It interacts with OH radicals in the atmosphere .

Mode of Action

The interaction of 1,2-Dibromo-3,3,3-trifluoropropene with its targets involves several reaction pathways. The main product of its interaction with OH radicals is the CF3CBrCH2OH radical . This radical can further react with other atmospheric components like O2 and NO to produce a series of compounds .

Biochemical Pathways

The biochemical pathways affected by 1,2-Dibromo-3,3,3-trifluoropropene involve its degradation in the atmospheric environment . The CF3CBrCH2OH radical, produced from the interaction of 1,2-Dibromo-3,3,3-trifluoropropene with OH radicals, can undergo further reactions with O2, NO, etc., affecting various atmospheric chemical pathways .

Result of Action

The result of the action of 1,2-Dibromo-3,3,3-trifluoropropene is the formation of the CF3CBrCH2OH radical and a series of other compounds through further reactions . These products contribute to the compound’s effectiveness as a fire extinguishing agent .

Action Environment

The action of 1,2-Dibromo-3,3,3-trifluoropropene is influenced by environmental factors such as the presence of other atmospheric components (e.g., OH radicals, O2, NO) with which it can react . Its stability and efficacy as a fire extinguishing agent are likely affected by these environmental conditions .

Orientations Futures

Propriétés

IUPAC Name |

(Z)-1,2-dibromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2F3/c4-1-2(5)3(6,7)8/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJYYAUJHDDEAA-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Br)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-3,3,3-trifluoropropene | |

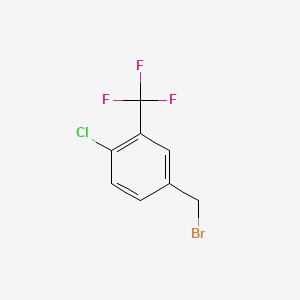

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

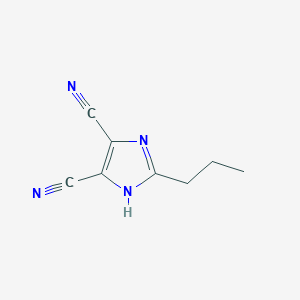

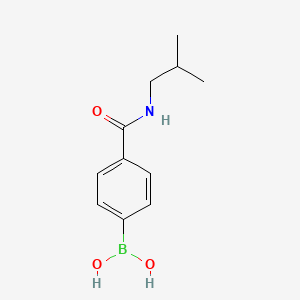

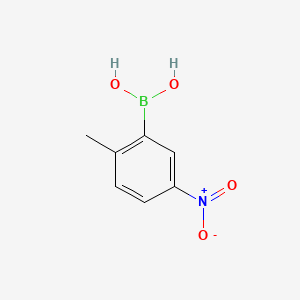

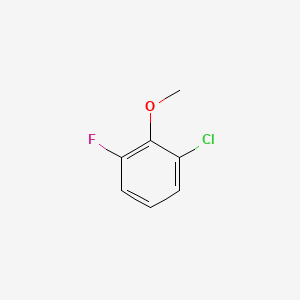

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.